molecular formula C8H12N2O3 B1607621 2,5-Diethoxy-4-hydroxypyrimidine CAS No. 55996-26-4

2,5-Diethoxy-4-hydroxypyrimidine

Cat. No. B1607621
CAS RN: 55996-26-4
M. Wt: 184.19 g/mol
InChI Key: XVZTZMOUGLUOFC-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-hydroxypyrimidine is a heterocyclic compound with the chemical formula C₈H₁₂N₂O₃ . It belongs to the class of pyrimidones, specifically the 4-hydroxypyrimidine derivatives. The compound can also be referred to as 2-hydroxypyrimidine based on its substituted pyrimidine ring structure .


Molecular Structure Analysis

The molecular structure of 2,5-Diethoxy-4-hydroxypyrimidine consists of a pyrimidine ring with two ethoxy (C₂H₅O) groups at positions 2 and 5, and a hydroxyl (OH) group at position 4. The compound’s molecular weight is approximately 184.19 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 163 to 168°C .

Scientific Research Applications

Synthesis and Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, substituted in position 5 with various groups, have been explored for their antiviral activities. The synthesis involved alkylation with phosphonomethoxyethyl tosylate, leading to compounds with inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds show a significant inhibition of virus replication in cell culture, with some derivatives demonstrating activity comparable to reference drugs adefovir and tenofovir without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anti-inflammatory Applications

Research into hydroxypyrimidine derivatives has highlighted their potential for the development of anti-inflammatory medications. A study synthesizing a water-soluble form of a new hydroxypyrimidine derivative found it to possess pronounced anti-inflammatory activity with low toxicity. This compound, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, demonstrates the versatility of hydroxypyrimidine scaffolds in drug development for topical anti-inflammatory treatments (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).

Electrochemical Degradation Study

The degradation of hydroxypyrimidine derivatives in wastewater treatment was analyzed through an electrochemical method using three-dimensional electrodes with ceramic particles. This study demonstrates the potential of hydroxypyrimidines in environmental applications, specifically in the degradation of contaminants in water. The process showed significant degradation of the pyrimidine ring, highlighting the method's effectiveness for treating wastewater containing hydroxypyrimidine compounds (Li, Zhao, Sillanpää, Meng, & Yin, 2015).

Antioxidant and Anti-inflammatory Agents

Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines has been explored for their analgesic and anti-inflammatory potentials. These compounds, developed through specific cyclization and substitution reactions, have shown to be more potent than standard drugs in experimental models, offering insights into the development of new therapeutic agents based on the hydroxypyrimidine structure (Chhabria, Bhatt, Raval, & Oza, 2007).

Antimicrobial Activity

Multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized through a multicomponent reaction showed potential antimicrobial activity. This study underscores the capacity of hydroxypyrimidine derivatives to serve as bases for developing agents against pathogenic bacteria and fungi, showcasing the broad spectrum of biological activities these compounds can exhibit (Gupta, Jain, Madan, & Menghani, 2014).

properties

IUPAC Name

2,5-diethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-6-5-9-8(13-4-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZTZMOUGLUOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(NC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376611
Record name 2,5-DIETHOXY-4-HYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethoxy-4-hydroxypyrimidine

CAS RN

55996-26-4
Record name 2,5-DIETHOXY-4-HYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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